3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 445269-02-3
Cat. No.: VC21496493
Molecular Formula: C22H25N3OS
Molecular Weight: 379.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445269-02-3 |
|---|---|
| Molecular Formula | C22H25N3OS |
| Molecular Weight | 379.5g/mol |
| IUPAC Name | 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-16-19(23)20(27-22(16)25-18)21(26)24-17-7-5-12(2)9-13(17)3/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26) |
| Standard InChI Key | KXUNIBYKEWONEK-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)C)C)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)C)C)N |
Introduction
Chemical Structure and Properties
Structural Characterization
3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide features a complex heterocyclic structure composed of fused ring systems. The core scaffold consists of a thieno[2,3-b]quinoline system with a partially hydrogenated quinoline ring (5,6,7,8-tetrahydro portion). Key functional groups include:
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An amino group (-NH₂) at the 3-position of the thiophene ring
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A carboxamide linkage to a 2,4-dimethylphenyl group
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An ethyl substituent at the 6-position of the tetrahydroquinoline moiety
The compound's structural characteristics can be visualized through its SMILES notation: CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)C)C)N
Physical and Chemical Properties
The physical and chemical properties of 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide are summarized in Table 1.
Table 1. Physical and Chemical Properties
The compound features both hydrogen bond donor (amino and carboxamide NH) and acceptor sites (nitrogen atoms, carbonyl oxygen), which are important for potential biological interactions. Based on its structure, it is expected to have limited water solubility but good lipophilicity, which may influence its pharmacokinetic properties.
Chemical Identifiers
For reference and database searches, the following identifiers are associated with 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide:
Table 2. Chemical Identifiers
Synthesis Methods and Modifications
Structural Modifications
Structural modifications of 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can significantly influence its physicochemical properties and biological activities. Several key modification sites include:
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The amino group at the 3-position, which can undergo various transformations including acylation, alkylation, or conversion to other nitrogen-containing functional groups
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The carboxamide linker, which can be modified to create esters, acids, or more complex amide derivatives
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The 2,4-dimethylphenyl moiety, where different substitution patterns can be introduced
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The ethyl group at the 6-position, which can be replaced with alternative alkyl or functional groups
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The level of saturation in the quinoline ring (the tetrahydro portion)
Evidence from related compounds suggests that these modifications can significantly impact biological activity profiles .
Biological Activities and Applications
Pharmacological Properties
While specific pharmacological data for 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is limited in the available literature, insights can be gained from structurally similar compounds within the thienopyridine and thienoquinoline classes.
Compounds containing the thieno[2,3-b]quinoline scaffold have demonstrated a range of biological activities, including:
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Antitumor and antiproliferative properties
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Antimicrobial activity
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Enzyme inhibition capabilities
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Antiparasitic effects
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Anti-inflammatory properties
The presence of the 3-amino group is particularly significant, as highlighted in studies of similar compounds where this structural feature contributes to their biological efficacy . For instance, related 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown notable biological properties as demonstrated in oxidative dimerization studies .
Structure-Activity Relationships
Structure-activity relationship studies of compounds related to 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide reveal several key structural features that influence biological activity:
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The amino group at the 3-position appears to be critical for certain types of biological activity, as observed in thienopyridine derivatives where primary amine substitution at this position enhanced activity compared to other substituents
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The carboxamide moiety serves as an important hydrogen bond donor/acceptor, potentially contributing to target binding interactions
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The nature of the aryl group connected to the carboxamide (in this case, 2,4-dimethylphenyl) can significantly affect lipophilicity, electronic properties, and steric factors that influence receptor interactions
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The partially saturated quinoline ring (tetrahydro portion) likely affects the conformational flexibility of the molecule, which can impact binding affinity to biological targets
These structure-activity insights suggest potential avenues for optimizing derivatives of this compound for specific biological activities.
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been reported in the literature. Table 3 presents a comparison of key properties between this compound and selected analogues.
Table 3. Comparison of 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide with Structural Analogues
These structural analogues provide valuable comparative data and demonstrate the diversity of modifications that can be made to the core scaffold. The different substitution patterns on the phenyl ring, changes in the linking functionality (carboxamide vs. ketone), and replacement of the carboxamide with other groups like carbonitrile represent important structural variations that can influence physicochemical and biological properties.
Functional Comparisons
Functional comparisons between 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related compounds within the broader thienopyridine and thienoquinoline classes reveal important structure-function relationships.
The 3-amino group present in many biologically active thienopyridines appears to be an important pharmacophore, as evidenced by studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides where this group participates in key interactions with biological targets . The position and nature of this amino group significantly influence compound reactivity and biological activity profiles.
Similarly, the carboxamide moiety serves as an important functional group that can participate in hydrogen bonding interactions with potential biological targets. The identity of the aryl group attached to the carboxamide nitrogen (in this case, 2,4-dimethylphenyl) can further modulate these interactions through steric and electronic effects.
Comparisons with compounds like 3-amino-4,4-dimethyl lithocholic acid derivatives, which showed selective SHP1 activation , suggest that amino-substituted heterocyclic systems can exhibit specific enzyme targeting capabilities that might extend to other structural classes including thienoquinolines.
Current Research and Future Directions
Recent Developments
Recent research related to compounds structurally similar to 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has focused on several key areas:
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Development of improved synthetic methodologies for thienoquinoline derivatives, including more efficient and environmentally friendly approaches
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Exploration of novel oxidative transformations, such as the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, revealing unexpected mechanistic pathways dependent on solvent conditions
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Investigation of structure-activity relationships to optimize biological activities, particularly for enzyme inhibition and antiproliferative effects
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Evaluation of these compounds as potential therapeutic agents for various disease conditions
Research Gaps and Opportunities
Despite the potential significance of 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related compounds, several research gaps and opportunities remain:
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Comprehensive biological evaluation of the compound against diverse targets and disease models
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Detailed structure-activity relationship studies specifically focused on the influence of substituents on the core thienoquinoline scaffold
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Investigation of potential synergistic effects when combined with established therapeutic agents
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Development of targeted drug delivery systems that could enhance the efficacy and reduce potential side effects
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Computational studies to predict optimal structural modifications for specific biological targets
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Green chemistry approaches for more sustainable synthesis of these complex heterocyclic systems
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